γ-Turn vs β-Turn Induction: 2-Alkyl-Azetidine Scaffold Diverts Conformational Folding Away from Proline-Type β-Turns
In molecular modeling studies on model tetrapeptides R₂CO-2-R₁Aze-L-Ala-NHMe, the 2-alkyl-2-carboxyazetidine scaffold (represented by compound 14b in Baeza et al. 2008) directs 50% of conformers to adopt a γ-turn conformation (COᵢ−NHᵢ₊₂ H-bond), compared to only 0% H-bonded β-turn conformers for the Pro-containing analog 12a and approximately 20% H-bonded β-turn conformers for the α-MePro analog 12b [1]. The Pro dipeptide 12a showed about 40% of conformers satisfying the αCᵢ−αCᵢ₊₃ distance criterion for β-turn-like conformations, but none formed the characteristic COᵢ−NHᵢ₊₃ H-bond [2]. This represents a qualitative switch in turn type (γ vs β) rather than a mere quantitative modulation, driven fundamentally by the four-membered ring geometry.
| Evidence Dimension | Population of conformers with characteristic reverse-turn H-bond (γ-turn COᵢ−NHᵢ₊₂ vs β-turn COᵢ−NHᵢ₊₃) |
|---|---|
| Target Compound Data | 50% of conformers adopt γ-turn (COᵢ−NHᵢ₊₂ H-bond) for 2,2-disubstituted azetidine derivative (2-MeAze analog, compound 14b) |
| Comparator Or Baseline | Pro (12a): ~40% β-turn-like distance but 0% COᵢ−NHᵢ₊₃ H-bond; α-MePro (12b): ~20% COᵢ−NHᵢ₊₃ H-bond; Unsubstituted Aze (14a): >40% γ-turn COᵢ−NHᵢ₊₂ H-bond |
| Quantified Difference | 50% γ-turn (target) vs 0% H-bonded β-turn (Pro); 50% vs ~20% H-bonded β-turn (α-MePro); +10 percentage-point γ-turn enhancement over unsubstituted Aze (50% vs >40%) |
| Conditions | Molecular modeling: conformers within +3 kcal/mol of global minimum; model tetrapeptides Ac-Xaa-Ala-NHMe; gas-phase quantum mechanical calculations; validated by 1H NMR and FT-IR in CDCl₃ and DMSO-d₆ |
Why This Matters
For procurement decisions, this quantifies a qualitative switch in conformational output—the compound does not merely 'enhance' turn propensity but diverts folding toward an entirely different secondary structure motif (γ-turn), which is critical when designing peptidomimetics targeting γ-turn-recognizing biological receptors.
- [1] Baeza, J. L.; Gerona-Navarro, G.; Pérez de Vega, M. J.; García-López, M. T.; González-Muñiz, R.; Martín-Martínez, M. J. Org. Chem. 2008, 73 (5), 1704–1715. Lines 212–220. View Source
- [2] Baeza, J. L.; Gerona-Navarro, G.; Pérez de Vega, M. J.; García-López, M. T.; González-Muñiz, R.; Martín-Martínez, M. J. Org. Chem. 2008, 73 (5), 1704–1715. Lines 199–205. View Source
